molecular formula C9H13ClFN B13458758 [(1S)-1-(4-fluorophenyl)ethyl](methyl)amine hydrochloride

[(1S)-1-(4-fluorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B13458758
M. Wt: 189.66 g/mol
InChI Key: OGCJBMKSZJSIIR-FJXQXJEOSA-N
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Description

(1S)-1-(4-fluorophenyl)ethylamine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a fluorophenyl group attached to an ethylamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-fluorophenyl)ethylamine hydrochloride typically involves the reaction of (1S)-1-(4-fluorophenyl)ethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1S)-1-(4-fluorophenyl)ethylamine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-chlorophenyl)ethylamine hydrochloride
  • (1S)-1-(4-bromophenyl)ethylamine hydrochloride
  • (1S)-1-(4-methylphenyl)ethylamine hydrochloride

Uniqueness

(1S)-1-(4-fluorophenyl)ethylamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1S)-1-(4-fluorophenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1

InChI Key

OGCJBMKSZJSIIR-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC.Cl

Origin of Product

United States

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